molecular formula C7H7ClN2O3 B13923149 4-Amino-5-chloro-6-methoxypicolinic acid

4-Amino-5-chloro-6-methoxypicolinic acid

Cat. No.: B13923149
M. Wt: 202.59 g/mol
InChI Key: GGCNAJNPWFQICN-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-6-methoxypicolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position. This particular compound is characterized by the presence of amino, chloro, and methoxy substituents on the pyridine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-6-methoxypicolinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 6-methoxypicolinic acid followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine source under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-6-methoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-amino-5-chloro-6-methoxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 4-amino-5-chloro-6-methoxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-chloro-6-methoxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of herbicides and pesticides due to its ability to interfere with plant growth pathways.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-6-methoxypicolinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique substituents allow it to form strong interactions with target proteins, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position.

Uniqueness

4-Amino-5-chloro-6-methoxypicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino, chloro, and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

4-amino-5-chloro-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H7ClN2O3/c1-13-6-5(8)3(9)2-4(10-6)7(11)12/h2H,1H3,(H2,9,10)(H,11,12)

InChI Key

GGCNAJNPWFQICN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C(=O)O)N)Cl

Origin of Product

United States

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